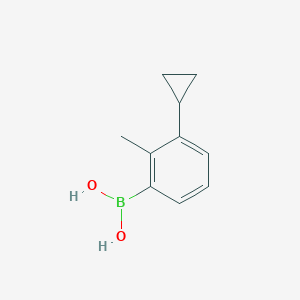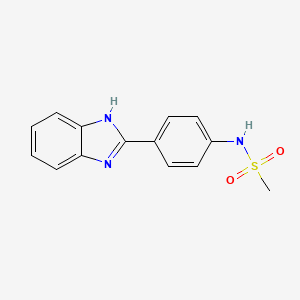
(4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound was synthesized through two-step reactions . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gave final compounds .
Molecular Structure Analysis
The molecular structure of this compound is C14H13N3O2S . The structure–activity relationship (SAR) analysis indicates that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus greatly influence the anti-inflammatory activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with different 2-aminopyridines .
Applications De Recherche Scientifique
Synthesis Methods
Efficient Synthesis Under Solvent-Free Conditions : An effective method to synthesize 2-substituted benzimidazoles, including (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine, was developed using solvent-free conditions. This technique employed both aromatic and alkyl nucleophiles for the production of various benzimidazoles (Lan et al., 2008).
Catalyzed C-H Amination for Benzimidazole Synthesis : A process for oxidative C-H amination using iodobenzene as a catalyst was demonstrated, allowing for the synthesis of 1,2-disubstituted benzimidazoles, which could include compounds like (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine (Alla et al., 2013).
Applications in Material Science
Organic Light-Emitting Diodes (OLEDs) : Benzimidazole derivatives, similar to (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine, were used in the fabrication of phosphorescent OLEDs, demonstrating excellent thermal stability and solubility for effective solution processing (Ge et al., 2008).
Pesticidal Potential : Derivatives of benzimidazoles, including sulfone variants, have been explored for their potential use as pesticides, indicating the broad applicability of compounds like (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine in agriculture (Borys et al., 2012).
Medical and Biological Research
Anticancer Compounds : Research has explored benzimidazole derivatives for their anticancer properties, which could encompass compounds like (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine. These compounds have shown potential against various cancer cell lines (El-Shekeil et al., 2012).
PARP Inhibitor for Cancer Treatment : The compound ABT-888, a benzimidazole carboxamide, has been identified as a potent PARP inhibitor, indicating the significance of benzimidazole derivatives in cancer therapy (Penning et al., 2009).
Antimicrobial Activity : Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting the potential of compounds like (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine in this field (Noolvi et al., 2014).
Anti-Inflammatory Properties : Certain benzimidazole derivatives have shown notable anti-inflammatory activity in experimental studies, highlighting another potential application area for (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine (KunnambathKrishnakumar et al., 2013).
Safety And Hazards
Aromatic amines, including this compound, can significantly harm human health and the environment . They are exceptionally hazardous for long-term use because of their possible unfavorable impacts . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .
Propriétés
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-20(18,19)17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-9,17H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCRCHFKVCIDNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

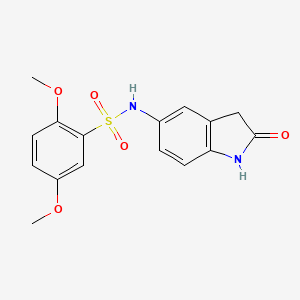
![2-Ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2375788.png)
![5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2375789.png)
![Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2375790.png)
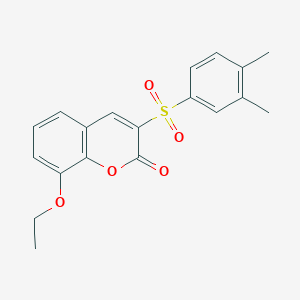
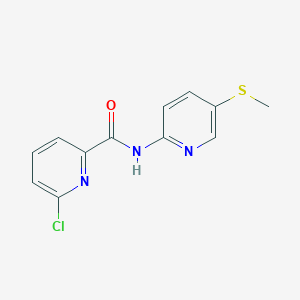
![N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide](/img/structure/B2375796.png)
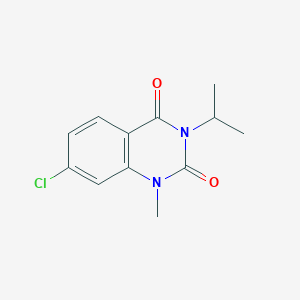
![2-Fluoro-6-azaspiro[3.4]octane](/img/structure/B2375798.png)
![7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2375800.png)
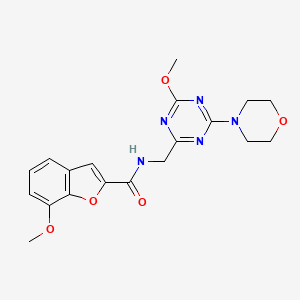
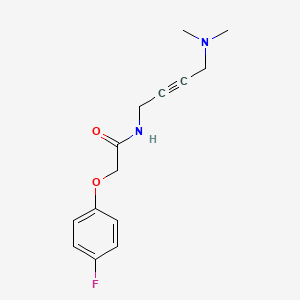
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2375805.png)
